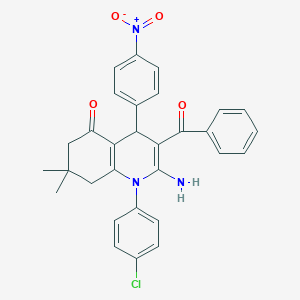
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one, also known as DCQ, is a quinoline derivative that has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one is not fully understood. However, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death, which may explain its anti-cancer properties. 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10, which may explain its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has also been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for a variety of inflammatory and oxidative stress-related diseases. Additionally, 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, making it a well-characterized compound that can be used as a positive control in experiments. However, there are also limitations to using 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one in lab experiments. It is a highly toxic compound that requires careful handling. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one. One potential direction is to further investigate its anti-cancer properties and potential as an anti-cancer agent. Another potential direction is to investigate its neuroprotective properties and potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential limitations for lab experiments.
Métodos De Síntesis
The synthesis of 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one involves the condensation of 2-amino-3-benzoyl-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one with 4-chlorobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then purified through recrystallization to obtain pure 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one.
Aplicaciones Científicas De Investigación
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for a variety of inflammatory and oxidative stress-related diseases.
Propiedades
Nombre del producto |
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Fórmula molecular |
C30H26ClN3O4 |
Peso molecular |
528 g/mol |
Nombre IUPAC |
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C30H26ClN3O4/c1-30(2)16-23-26(24(35)17-30)25(18-8-12-22(13-9-18)34(37)38)27(28(36)19-6-4-3-5-7-19)29(32)33(23)21-14-10-20(31)11-15-21/h3-15,25H,16-17,32H2,1-2H3 |
Clave InChI |
GZNCSHHTJXVCPU-UHFFFAOYSA-N |
SMILES isomérico |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)









